(4-Aminophenyl)dimethylphosphine oxide
Overview
Description
(4-Aminophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H12NOP It is characterized by the presence of an aminophenyl group attached to a dimethylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)dimethylphosphine oxide typically involves the reaction of 4-bromoaniline with dimethylphosphine oxide in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-Aminophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to its corresponding phosphine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Aminophenyl)dimethylphosphine oxide has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its amino and phosphine oxide groups. These functional groups can form coordination bonds with metal ions, participate in hydrogen bonding, and engage in electrostatic interactions. The compound’s unique electronic properties allow it to act as a versatile ligand in various catalytic processes .
Comparison with Similar Compounds
Dimethylphosphine oxide: A simpler analog with similar phosphine oxide functionality but lacking the aminophenyl group.
Diphenylphosphine oxide: Contains phenyl groups instead of the aminophenyl group, leading to different reactivity and applications.
Uniqueness: (4-Aminophenyl)dimethylphosphine oxide is unique due to the presence of both an amino group and a phosphine oxide group, which confer distinct reactivity and coordination properties. This dual functionality makes it a valuable compound in both synthetic chemistry and material science .
Properties
IUPAC Name |
4-dimethylphosphorylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHARHHSJWGEMMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609198 | |
Record name | 4-(Dimethylphosphoryl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737751-54-1 | |
Record name | 4-(Dimethylphosphoryl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylphosphoryl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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